molecular formula C5H5N5 B6152948 6-hydrazinylpyrimidine-4-carbonitrile CAS No. 1858358-56-1

6-hydrazinylpyrimidine-4-carbonitrile

Cat. No.: B6152948
CAS No.: 1858358-56-1
M. Wt: 135.13 g/mol
InChI Key: IOWHEIZJZIRSCC-UHFFFAOYSA-N
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Description

6-Hydrazinylpyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 6 and a cyano (-CN) group at position 2. Its synthesis typically involves refluxing pyrimidine precursors with hydrazine hydrate in ethanol, yielding substituted dihydropyrimidine-carbonitriles . Key spectral features include IR absorption bands for NH/NH₂ (3366–3295 cm⁻¹), CN (2209 cm⁻¹), and C=O (1689 cm⁻¹), with melting points ranging from 214–216°C . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives via condensation with aldehydes .

Properties

CAS No.

1858358-56-1

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

6-hydrazinylpyrimidine-4-carbonitrile

InChI

InChI=1S/C5H5N5/c6-2-4-1-5(10-7)9-3-8-4/h1,3H,7H2,(H,8,9,10)

InChI Key

IOWHEIZJZIRSCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1NN)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylpyrimidine-4-carbonitrile typically involves the reaction of pyrimidine derivatives with hydrazine. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 6-hydrazinylpyrimidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydrazinylpyrimidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the synthesis of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 6-hydrazinylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : 6-Hydrazinylpyrimidine derivatives require longer reaction times (30 h) compared to alkylated 4-oxo-dihydropyrimidines (15–90 min) due to slower hydrazine coupling .
  • Substituent Effects : Introduction of electron-withdrawing groups (e.g., 4-Cl in ) enhances CN stretching frequencies (IR: 2224 cm⁻¹ vs. 2209 cm⁻¹ in the parent compound).
  • Fused-Ring Systems: Pyrano- or pyrido-fused derivatives exhibit shifted C=O and CN IR bands due to conjugation effects .

Reactivity and Functionalization Potential

  • Hydrazone Formation : The hydrazinyl group in 6-hydrazinylpyrimidine-4-carbonitrile enables condensation with aromatic aldehydes to form Schiff bases (e.g., benzylidenehydrazinyl derivatives), which are explored for antimicrobial activity .
  • Alkylation vs. Cyclization : Unlike alkylated 4-oxo-dihydropyrimidines , the parent compound favors cyclization pathways, forming fused-ring systems under acidic or basic conditions .

Biological Activity

Overview

6-Hydrazinylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C5_5H5_5N5_5. This compound features a pyrimidine ring substituted with a hydrazine group at the 6-position and a cyano group at the 4-position, making it of interest in various biological applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • CAS Number : 1858358-56-1
  • Molecular Weight : 135.13 g/mol
  • IUPAC Name : 6-hydrazinylpyrimidine-4-carbonitrile
  • Canonical SMILES : C1=C(N=CN=C1NN)C#N
PropertyValue
Molecular FormulaC5_5H5_5N5_5
Molecular Weight135.13 g/mol
Purity95%

The biological activity of 6-hydrazinylpyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that 6-hydrazinylpyrimidine-4-carbonitrile exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacteria and fungi. The compound's effectiveness against specific pathogens remains an area of active research, with studies focusing on its mode of action and the development of derivatives with enhanced potency.

Anticancer Activity

The anticancer potential of 6-hydrazinylpyrimidine-4-carbonitrile has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death in tumor cells positions it as a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 6-hydrazinylpyrimidine-4-carbonitrile:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
    • The compound was found to disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties :
    • In vitro studies on human cancer cell lines showed that treatment with 6-hydrazinylpyrimidine-4-carbonitrile resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies indicated that the compound activates caspase pathways, promoting apoptosis in cancer cells.
  • Synergistic Effects :
    • Research has explored the combination of 6-hydrazinylpyrimidine-4-carbonitrile with established antibiotics and chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-hydrazinylpyrimidine-4-carbonitrile, a comparison with related compounds is useful:

Compound NameAntimicrobial ActivityAnticancer Activity
6-Hydrazinylpyrimidine-4-carbonitrile ModerateHigh
4-Amino-6-hydrazinylpyrimidine-5-carbonitrile LowModerate
4,6-Dihydrazinylpyrimidine HighLow

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